molecular formula C19H17ClN4O2 B11303386 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11303386
M. Wt: 368.8 g/mol
InChI Key: QWUDNGVREGBZCS-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the reaction of a chlorophenyl hydrazine derivative with a suitable nitrile compound.

    Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Substitution Reactions: The ethylphenyl group is introduced through a substitution reaction, where the triazine derivative reacts with an ethylphenyl halide in the presence of a catalyst, such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide
  • **2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-propylphenyl)acetamide

Uniqueness

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C19H17ClN4O2/c1-2-13-3-9-16(10-4-13)22-18(25)12-24-19(26)23-17(11-21-24)14-5-7-15(20)8-6-14/h3-11H,2,12H2,1H3,(H,22,25)

InChI Key

QWUDNGVREGBZCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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